Chloride ionophore IV
Overview
Description
Chloride ionophore IV (CIIV) is a type of ionophore that is used to transport chloride ions across cell membranes. It is a synthetic compound that has been developed to enable the study of chloride ion transport in a variety of experimental systems. CIIV has been used in a number of biochemical and physiological studies, and has been found to be an effective tool for studying the role of chloride ions in cellular processes.
Scientific Research Applications
1. Anion-Selective Polymeric Membrane Electrodes
Zirconium(IV)-porphyrins, a type of ionophore, have been explored for their potential in creating anion-selective polymeric membrane electrodes. These electrodes, particularly those using Zr(IV)-octaethylporphyrin (OEP) dichloride and Zr(IV)-tetraphenylporphyrin (TPP) dichloride, show enhanced potentiometric selectivity towards fluoride over other anions like chloride (Malinowska, Górski, & Meyerhoff, 2002).
2. Chloride Sensitive ISFETs for Medical Applications
Investigations into chloride ion-sensitive ISFETs (Ion-Selective Field-Effect Transistors) have been conducted for potential medical applications. These studies utilized different ionophores, including traditional ion-exchangers like TDMACl, to determine chloride ions in solutions akin to whole blood and serum (Bratov, Abramova, & Domínguez, 2004).
3. In Vitro Activation of Unfertilized Human Oocytes
The calcium ionophore A23187 and strontium chloride have been utilized for activating three-day-old human unfertilized oocytes after in vitro fertilization or intracytoplasmic sperm injection, leading to their development into blastocysts. This showcases the potential of ionophores in reproductive medicine and embryological research (Liu et al., 2014).
4. Optode Membranes for Anion Sensing
Innovative poly(vinyl chloride) membrane electrodes, utilizing Sn(IV) complex ionophores, have shown high selectivity for anions such as salicylate. This is significant for clinical medical analysis and highlights the role of ionophores in developing precise, selective sensors for various anions (Xu, Yuan, Chai, & Wang, 2005).
5. Phthalate-Selective Electrodes Using Tin(IV) Porphyrins
Tin(IV) porphyrins derivatives have been employed as ionophores in the preparation of phthalate-selective electrodes. The research indicates the importance of ionophore structure and membrane composition in determining the response and selectivity of such electrodes (Santos, Araújo, Couto, & Montenegro, 2005).
Mechanism of Action
Target of Action
Chloride Ionophore IV, also known as 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene , is a thiourea type hydrogen bonding-based receptor . Its primary target is the chloride ion . Chloride ions play a vital role in maintaining proper electrolyte and fluid balance, pH levels, and nerve function in the body.
Mode of Action
This compound operates by forming strong hydrogen bonds with chloride ions . This ionophore can specifically capture chloride ions and then pass them across lipid plasma membranes . This process elevates the intracellular chloride level .
Biochemical Pathways
The elevation of intracellular chloride levels can activate various biochemical pathways. One such pathway involves the activation of reactive oxygen species (ROS)-mediated apoptosis . Apoptosis is a form of programmed cell death that plays a crucial role in maintaining cellular homeostasis and eliminating damaged or unnecessary cells.
Result of Action
The result of this compound’s action is the modulation of intracellular chloride levels. This modulation can lead to the activation of ROS-mediated apoptosis , which can result in cell death. This mechanism is particularly relevant in the context of cancer therapy, where inducing apoptosis in cancer cells is a common therapeutic strategy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the ionophore’s selectivity for chloride ions . Furthermore, the pH and temperature of the environment could also influence the ionophore’s stability and efficacy .
properties
IUPAC Name |
1-butyl-3-[2,7-ditert-butyl-5-(butylcarbamothioylamino)-9,9-dimethylxanthen-4-yl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50N4OS2/c1-11-13-15-34-29(39)36-25-19-21(31(3,4)5)17-23-27(25)38-28-24(33(23,9)10)18-22(32(6,7)8)20-26(28)37-30(40)35-16-14-12-2/h17-20H,11-16H2,1-10H3,(H2,34,36,39)(H2,35,37,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGZJHGSLBVTPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=CC(=CC2=C1OC3=C(C2(C)C)C=C(C=C3NC(=S)NCCCC)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585028 | |
Record name | N,N'-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis[N'-butyl(thiourea)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187404-67-7 | |
Record name | N,N'-(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis[N'-butyl(thiourea)] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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